1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-4-oxo-5-[[4-(2-propenyloxy)phenyl]methylene]-,methylester(9CI)
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Overview
Description
1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-4-oxo-5-[[4-(2-propenyloxy)phenyl]methylene]-,methylester(9CI) is a complex organic compound that belongs to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-4-oxo-5-[[4-(2-propenyloxy)phenyl]methylene]-,methylester(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of glycine-derived enamino amides. This process typically yields high purity and operational simplicity . Another approach involves the oxidative cyclization of β-enaminones, which can be performed in a one-pot variant starting from β-ketoamides . Industrial production methods may involve large-scale synthesis using similar cyclization techniques, optimized for yield and efficiency.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring, altering its chemical properties.
Substitution: Substitution reactions, particularly involving the methylene bridge and propenyloxy phenyl group, can lead to the formation of various derivatives. Common reagents used in these reactions include iodine, copper(II) catalysts, and primary amines. Major products formed from these reactions include pyrrolin-4-ones and other pyrrole derivatives with varying functional groups.
Scientific Research Applications
1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-4-oxo-5-[[4-(2-propenyloxy)phenyl]methylene]-,methylester(9CI) has a wide range of scientific research applications:
Industry: The compound’s unique chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes like HIV-1 protease, thereby preventing viral replication . The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and exerting therapeutic effects. The methylene bridge and propenyloxy phenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-4-oxo-5-[[4-(2-propenyloxy)phenyl]methylene]-,methylester(9CI) can be compared with other similar compounds, such as:
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide:
1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester: Another pyrrole derivative with distinct ester groups, used in different chemical reactions and applications.
1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester: A related heterocyclic compound with a pyrazole ring, exhibiting unique chemical properties and reactivity.
Properties
Molecular Formula |
C17H17NO4 |
---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
methyl (5E)-4-hydroxy-2-methyl-5-[(4-prop-2-enoxyphenyl)methylidene]pyrrole-3-carboxylate |
InChI |
InChI=1S/C17H17NO4/c1-4-9-22-13-7-5-12(6-8-13)10-14-16(19)15(11(2)18-14)17(20)21-3/h4-8,10,19H,1,9H2,2-3H3/b14-10+ |
InChI Key |
VCCHZQCHNRNTSS-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=C(C=C2)OCC=C)/C(=C1C(=O)OC)O |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)OCC=C)C(=C1C(=O)OC)O |
Origin of Product |
United States |
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